Methyl 11-piperidin-2-ylundecanoate;hydrochloride
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Overview
Description
Methyl 11-piperidin-2-ylundecanoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-piperidin-2-ylundecanoate;hydrochloride typically involves the reaction of 11-bromoundecanoic acid methyl ester with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-piperidin-2-ylundecanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles such as sodium azide or alkyl halides are used.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 11-piperidin-2-ylundecanoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 11-piperidin-2-ylundecanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Pyridine: A six-membered aromatic nitrogen heterocycle.
Dihydropyridine: A reduced form of pyridine with significant biological activities.
Uniqueness
Methyl 11-piperidin-2-ylundecanoate;hydrochloride is unique due to its specific structure, which combines the piperidine ring with a long aliphatic chain. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
62110-04-7 |
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Molecular Formula |
C17H34ClNO2 |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
methyl 11-piperidin-2-ylundecanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO2.ClH/c1-20-17(19)14-9-7-5-3-2-4-6-8-12-16-13-10-11-15-18-16;/h16,18H,2-15H2,1H3;1H |
InChI Key |
RNCMPXXQGGVTDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC1CCCCN1.Cl |
Origin of Product |
United States |
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